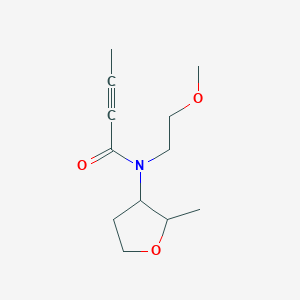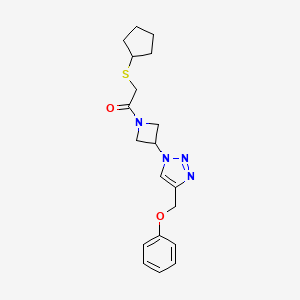
2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in several fields due to its unique structural characteristics and diverse chemical properties. This compound features a combination of cyclopentylthio, phenoxymethyl, and triazole groups linked through an azetidine ring, which gives it a distinct set of chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions, starting from readily available precursors. One common route includes:
Cyclopentylthiol Synthesis: : Cyclopentylthiol can be prepared from cyclopentyl bromide via nucleophilic substitution using sodium sulfide.
Triazole Formation: : Phenoxymethyl bromide reacts with sodium azide to form phenoxymethyl azide, which undergoes cycloaddition with alkyne to form the 1,2,3-triazole ring.
Azetidine Construction: : The azetidine ring can be constructed through ring-closure reactions involving suitable precursors, such as aziridines or β-lactams.
Industrial Production Methods
Industrial production methods leverage optimized reaction conditions and catalysts to maximize yield and purity. Techniques like continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be employed to modify the triazole or azetidine rings.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxymethyl and azetidine sites.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenated reagents or strong nucleophiles.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. Oxidation typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the triazole or azetidine rings. Substitution reactions generate a range of derivatives with modified side chains.
Scientific Research Applications
Chemistry
In chemistry, 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is utilized as a building block for synthesizing more complex molecules. Its versatile functional groups allow for further modifications and incorporation into larger molecular frameworks.
Biology
Biologically, this compound is explored for its potential as a bioactive agent. Its unique structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on evaluating its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The triazole ring, in particular, is known for its bioactivity, contributing to the compound's therapeutic potential.
Industry
Industrially, this compound is employed in the synthesis of advanced materials and specialty chemicals, taking advantage of its reactivity and structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or proteins. The phenoxymethyl and triazole groups are crucial for binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-1-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
2-(Cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,4-triazol-1-yl)azetidin-1-yl)ethanone
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thioethyl)ethanone
Uniqueness
2-(Cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone stands out due to its specific combination of functional groups. The presence of the cyclopentylthio group, phenoxymethyl, and the 1,2,3-triazole ring in one molecule offers a unique set of properties not commonly found together, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-19(14-26-18-8-4-5-9-18)22-11-16(12-22)23-10-15(20-21-23)13-25-17-6-2-1-3-7-17/h1-3,6-7,10,16,18H,4-5,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZQCBFJZIYVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)
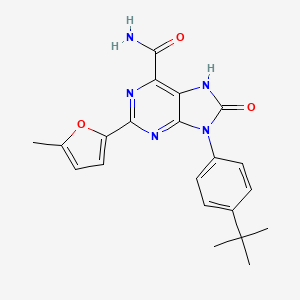
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)
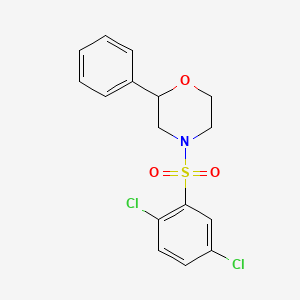

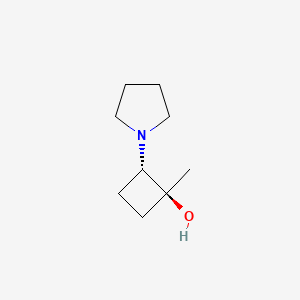
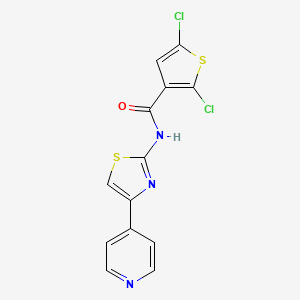
![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520735.png)
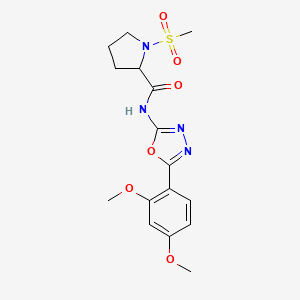
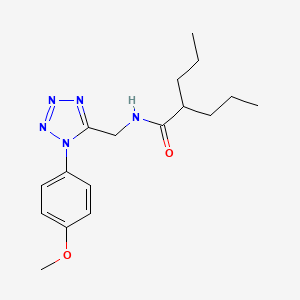
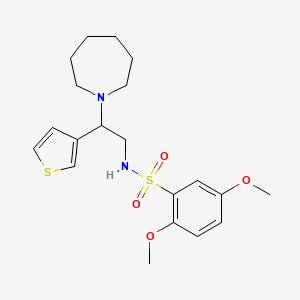
![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2520744.png)
